molecular formula C17H19N3O B11806422 2-(2-(Methyl(phenyl)amino)pyridin-3-yl)pyrrolidine-1-carbaldehyde

2-(2-(Methyl(phenyl)amino)pyridin-3-yl)pyrrolidine-1-carbaldehyde

Cat. No.: B11806422
M. Wt: 281.35 g/mol
InChI Key: UHONKKZWGDKIMK-UHFFFAOYSA-N
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Description

2-(2-(Methyl(phenyl)amino)pyridin-3-yl)pyrrolidine-1-carbaldehyde is a complex organic compound that features a pyrrolidine ring, a pyridine ring, and an aldehyde functional group. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both pyrrolidine and pyridine rings in its structure makes it a versatile scaffold for the development of bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Methyl(phenyl)amino)pyridin-3-yl)pyrrolidine-1-carbaldehyde typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(2-(Methyl(phenyl)amino)pyridin-3-yl)pyrrolidine-1-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)

    Substitution: Nitric acid (HNO₃) for nitration, Halogens (Cl₂, Br₂) for halogenation

Major Products Formed

Scientific Research Applications

2-(2-(Methyl(phenyl)amino)pyridin-3-yl)pyrrolidine-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 2-(2-(Methyl(phenyl)amino)pyridin-3-yl)pyrrolidine-1-carbaldehyde involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(Methyl(phenyl)amino)pyridin-3-yl)pyrrolidine-1-carbaldehyde is unique due to its combination of pyrrolidine and pyridine rings, which provides a versatile scaffold for the development of bioactive molecules.

Properties

Molecular Formula

C17H19N3O

Molecular Weight

281.35 g/mol

IUPAC Name

2-[2-(N-methylanilino)pyridin-3-yl]pyrrolidine-1-carbaldehyde

InChI

InChI=1S/C17H19N3O/c1-19(14-7-3-2-4-8-14)17-15(9-5-11-18-17)16-10-6-12-20(16)13-21/h2-5,7-9,11,13,16H,6,10,12H2,1H3

InChI Key

UHONKKZWGDKIMK-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)C2=C(C=CC=N2)C3CCCN3C=O

Origin of Product

United States

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